

Reference Pharmacokinetic Data for ENPP1 Inhibitors

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Compound Focus: Enpp-1-IN-17

Cat. No.: S12865058

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The table below summarizes the available quantitative data from a study on STF-1623, which shares the same molecular target [1].

Parameter	Value in Serum	Value in EMT6 Tumor	Notes / Conditions
Administration Route	Subcutaneous (s.c.) injection	-	BALB/c mice with established subcutaneous EMT6 breast tumors [1].
Maximum Concentration	C _{max} = 23 µg/mL	C _{max} = 9 µg/g	
Half-life (t _{1/2})	1.7 hours	6.6 hours	Half-life was significantly shorter in MC38 tumors (2.3 hours), which have low ENPP1 expression [1].
Time above IC ₉₅	~8 hours	-	IC ₉₅ is 40 nM (14.05 ng/mL); concentration dropped below this level in serum after 8 hours [1].

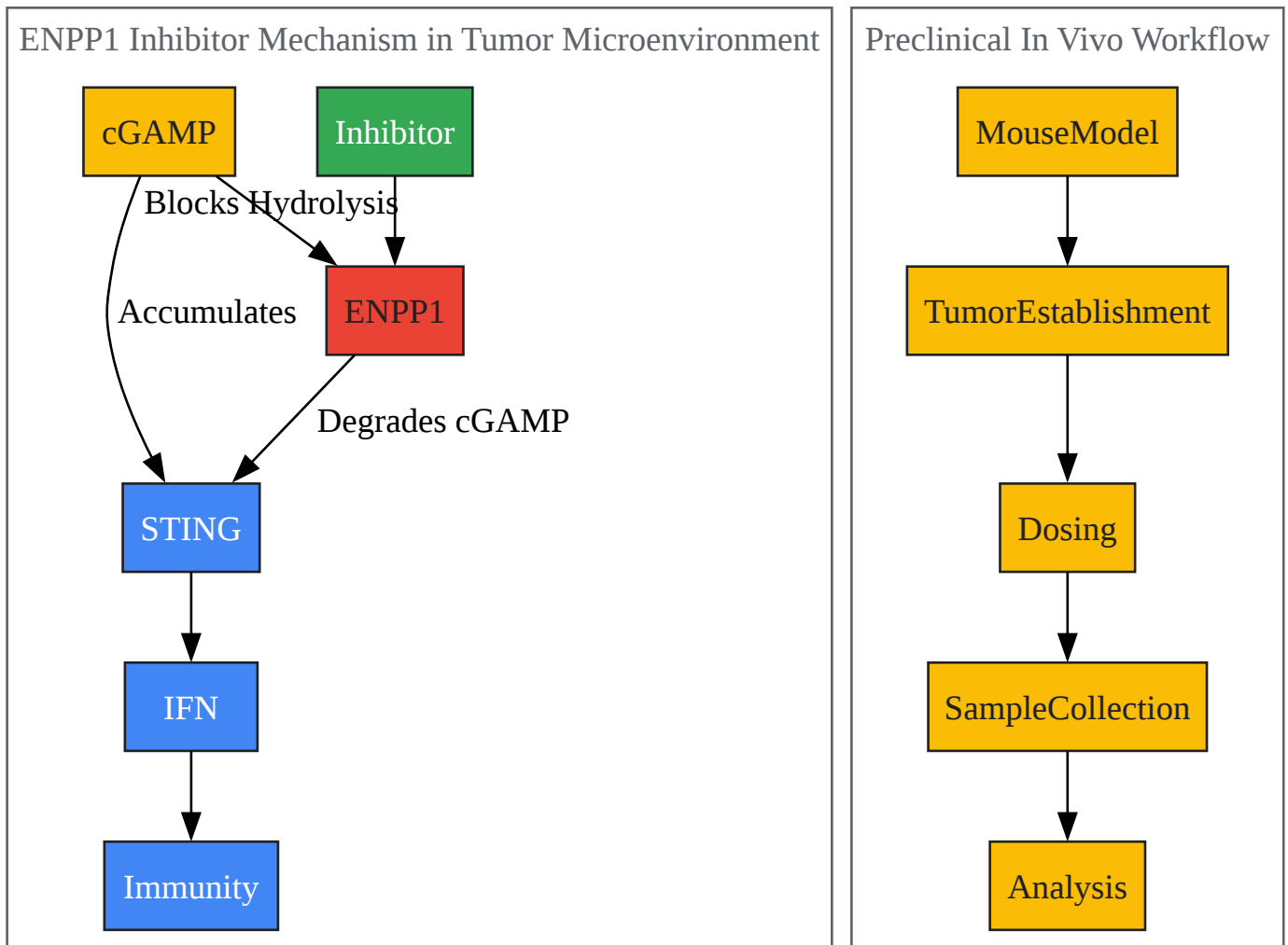
Detailed Experimental Protocol for STF-1623

The following methodology provides a framework for how pharmacokinetic and efficacy studies for an ENPP1 inhibitor can be conducted *in vivo*.

- **Animal Models:** Studies were performed in female BALB/c mice bearing established subcutaneous EMT6 breast tumors. Comparisons were made with mice bearing MC38 tumors and orthotopic WT or *Enpp1*^{-/-} 4T1 tumors to demonstrate ENPP1 expression-driven tumor targeting [1].
- **Dosing Formulation & Administration:** **STF-1623 was administered via subcutaneous (s.c.) injection** [1]. The specific vehicle or formulation used was not detailed in the available excerpt.
- **Pharmacokinetic Assessment:** At designated time points post-injection, mice were euthanized, and blood and tumor tissues were collected [1].
 - **Serum samples** were obtained from blood.
 - **Tumor samples** were homogenized for analysis.
 - STF-1623 concentrations in these matrices were quantified to generate the pharmacokinetic profile.
- **Efficacy Studies:** The referenced study demonstrated that STF-1623, despite rapid systemic clearance, produced robust anti-tumor effects across multiple syngeneic mouse models. It was shown to synergize with [1]:
 - Ionizing radiation
 - Anti-PD-1 and anti-PD-L1 immune checkpoint inhibitors
 - DNA-damaging agents

ENPP1 Inhibitor Mechanism and Workflow

The following diagram illustrates the mechanism of action of ENPP1 inhibitors and the key steps involved in the described preclinical workflow.



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Key Considerations for Protocol Design

Based on the data from STF-1623, here are critical factors to consider when designing your own dosing study:

- **Target-Driven Tumor Retention: STF-1623 exhibited target-driven tumor-selective localization.** Its concentration and half-life in the tumor were significantly higher in ENPP1-high tumors (e.g., EMT6) compared to ENPP1-low tumors (e.g., MC38) or in *Enpp1*^{-/-} tumors [1]. This suggests that the efficacy and optimal dosing schedule may depend on the level of ENPP1 expression in your specific tumor model.

- **Ultralong Tumor Residence Time:** Despite a short serum half-life, the inhibitor's high affinity and slow dissociation from ENPP1 resulted in a long tumor residence time [1]. This is a crucial pharmacokinetic property to aim for, as it allows for effective target engagement even with infrequent dosing.
- **Synergy with Combinatorial Regimens:** The most robust anti-tumor effects were observed when the ENPP1 inhibitor was combined with other therapies, such as radiation, chemotherapy, or immune checkpoint blockade [1]. Your dosing schedule should be coordinated with these adjunct therapies.

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References

1. inhibitor with ultralong drug-target residence time as an innate... ENPP 1 [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Reference Pharmacokinetic Data for ENPP1 Inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

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